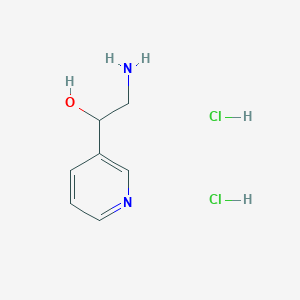

2-Hydroxy-3-pyridyl ethylamine dihydrochloride

説明

準備方法

The synthesis of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride typically involves the reaction of 2-hydroxy-3-pyridyl ethylamine with hydrochloric acid. The reaction conditions usually require a controlled temperature environment to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency .

化学反応の分析

2-Hydroxy-3-pyridyl ethylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Hydroxy-3-pyridyl ethylamine dihydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to interact with neurotransmitter systems, making it a valuable component in developing drugs aimed at treating conditions such as depression and anxiety .

Case Studies

- Neurotransmitter Modulation : Research has indicated that derivatives of this compound can modulate neurotransmitter activity, enhancing synaptic transmission and providing therapeutic benefits in neurodegenerative diseases .

Biochemical Research

Studies on Neurotransmitter Systems

The compound is extensively used in biochemical studies focusing on neurotransmitter systems. It aids researchers in understanding the mechanisms of action for neurotransmitters and their receptors, which is crucial for developing targeted therapies .

Research Findings

- Receptor Interaction : Studies have shown that this compound can bind to specific receptor sites, influencing the activity of neurotransmitters like serotonin and dopamine .

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, this compound is employed in various methods to detect and quantify biomolecules. Its ability to form stable complexes with certain analytes enhances the accuracy of biochemical assays .

Applications in Assays

- Biochemical Assays : The compound is used as a standard reference material in assays that measure enzyme activity or biomolecule concentration, ensuring reliable results across experiments .

Material Science

Formulation of Specialized Materials

this compound is also explored for its potential applications in material science. It can be incorporated into the formulation of specialized materials such as coatings or polymers that require specific chemical properties for enhanced performance .

Agrochemical Applications

Development of Effective Pest Control Strategies

The compound is being investigated for its potential use in agrochemicals, particularly in developing more effective pest control strategies. Its biochemical properties may contribute to formulations that target specific pests while minimizing environmental impact .

Summary Table of Applications

作用機序

The mechanism of action of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites on enzymes or receptors, leading to changes in their activity or function .

類似化合物との比較

2-Hydroxy-3-pyridyl ethylamine dihydrochloride can be compared with similar compounds such as:

2-Hydroxy-4-pyridyl ethylamine dihydrochloride: Similar in structure but with a different position of the hydroxyl group.

3-Hydroxy-2-pyridyl ethylamine dihydrochloride: Another isomer with the hydroxyl group in a different position.

2-Amino-3-pyridyl ethylamine dihydrochloride: Similar but with an amino group instead of a hydroxyl group. The uniqueness of this compound lies in its specific structure, which influences its reactivity and interactions in biochemical applications.

生物活性

2-Hydroxy-3-pyridyl ethylamine dihydrochloride, also known by its CAS number 101012-01-5, is a compound of increasing interest in biochemical research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

This compound is a dihydrochloride salt derived from 2-hydroxy-3-pyridyl ethylamine. Its molecular structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The compound's solubility and stability in aqueous solutions make it suitable for biological assays.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may serve as an inhibitor or activator depending on the context of its use.

- Enzyme Interaction : It can bind to active sites on enzymes, altering their activity and function.

- Receptor Modulation : The compound has been shown to interact with various receptors, influencing physiological responses.

Antinociceptive Effects

Recent studies have demonstrated that this compound exhibits significant antinociceptive effects in animal models. For instance, in a study involving rats subjected to inflammatory pain models, administration of the compound resulted in a marked reduction in pain behaviors such as flinching and licking .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective properties. Research indicates that it may exert protective effects against neuronal damage induced by oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .

Case Studies

-

Pain Model Study :

- Objective : To evaluate the antinociceptive effects of this compound.

- Method : Rats were administered the compound prior to inducing pain via complete Freund's adjuvant (CFA).

- Results : Significant reduction in mechanical hyperalgesia was observed, supporting the compound's potential as an analgesic agent.

-

Neuroprotection Study :

- Objective : To assess the neuroprotective effects against oxidative stress.

- Method : Neuronal cultures were treated with this compound followed by exposure to oxidative agents.

- Results : The compound significantly reduced markers of oxidative stress and cell death, indicating its potential utility in treating neurodegenerative conditions.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Hydroxy-4-pyridyl ethylamine | Moderate analgesic effects | Enzyme inhibition |

| 3-Hydroxy-2-pyridyl ethylamine | Antioxidant properties | Free radical scavenging |

| 2-Amino-3-pyridyl ethylamine | Antimicrobial activity | Membrane disruption |

特性

IUPAC Name |

2-amino-1-pyridin-3-ylethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c8-4-7(10)6-2-1-3-9-5-6;;/h1-3,5,7,10H,4,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKINQDVRZGRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CN)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590045 | |

| Record name | 2-Amino-1-(pyridin-3-yl)ethan-1-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101012-01-5 | |

| Record name | 2-Amino-1-(pyridin-3-yl)ethan-1-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。